Urinary Incontinence-Targeting Compound 1
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Overview
Description
Urinary Incontinence-Targeting Compound 1 is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyethyl group, a fluorophenyl group, and a methanesulfonamide group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urinary Incontinence-Targeting Compound 1 typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoroaniline with methanesulfonyl chloride to form 4-fluorophenylmethanesulfonamide. This intermediate is then reacted with 2-aminoethanol under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Urinary Incontinence-Targeting Compound 1 can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the nitro group results in an amine.
Scientific Research Applications
Urinary Incontinence-Targeting Compound 1 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Urinary Incontinence-Targeting Compound 1 involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(2-Amino-1-hydroxyethyl)-4-chlorophenyl]methanesulfonamide
- N-[3-(2-Amino-1-hydroxyethyl)-4-bromophenyl]methanesulfonamide
- N-[3-(2-Amino-1-hydroxyethyl)-4-iodophenyl]methanesulfonamide
Uniqueness
Urinary Incontinence-Targeting Compound 1 is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound and improve its binding affinity to target proteins, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H13FN2O3S |
---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N-[3-(2-amino-1-hydroxyethyl)-4-fluorophenyl]methanesulfonamide |
InChI |
InChI=1S/C9H13FN2O3S/c1-16(14,15)12-6-2-3-8(10)7(4-6)9(13)5-11/h2-4,9,12-13H,5,11H2,1H3 |
InChI Key |
XYLJNMCMDOOJRW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)C(CN)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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